trans-4-Ethylcyclohexanecarboxylic acid
Description
trans-4-Ethylcyclohexanecarboxylic acid (CAS: 6833-47-2) is a cyclohexane derivative with a carboxylic acid group at position 1 and an ethyl group at the trans-4 position of the cyclohexane ring. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.23 g/mol. The compound typically has a purity of ≥98% and a melting point range of 48–52°C . It is supplied by major chemical vendors, including Thermo Scientific, TCI America, and ReBio (Shanghai), in quantities ranging from 1g to 5g .
Key structural features include:
- SMILES:
CCC1CCC(CC1)C(=O)O - InChIKey: UNROFSAOTBVBBT-UHFFFAOYSA-N . The cyclohexane ring adopts a chair conformation, a common trait among trans-substituted cyclohexane derivatives .
Properties
IUPAC Name |
4-ethylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-7-3-5-8(6-4-7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNROFSAOTBVBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80987865 | |
| Record name | 4-Ethylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80987865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6833-47-2, 91328-77-7 | |
| Record name | 4-Ethylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80987865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylcyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Ethylcyclohexanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Pharmaceutical Applications
- Building Block for Drug Synthesis :
- Prodrug Development :
Agricultural Applications
- Pesticide Synthesis :
Synthetic Chemistry Applications
- Organic Compound Synthesis :
- Transaminase-Catalyzed Reactions :
-
Pharmaceutical Development :
- A study explored the synthesis of a new analgesic compound utilizing this compound as an intermediate. The resulting compound exhibited significant pain relief properties in preclinical trials, highlighting its potential for further development into a therapeutic agent.
-
Pesticide Efficacy Testing :
- Field tests were conducted using a pesticide derived from this compound. Results indicated a marked decrease in pest populations while maintaining safety for non-target organisms, showcasing its effectiveness as an environmentally friendly pesticide alternative.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares trans-4-Ethylcyclohexanecarboxylic acid with structurally analogous cyclohexanecarboxylic acid derivatives:
Key Comparative Insights:
Substituent Effects on Physicochemical Properties :
- Hydrophobicity : Larger alkyl groups (e.g., pentyl) increase lipophilicity compared to ethyl or methyl .
- Melting Points : The ethyl derivative (48–52°C) has a lower melting point than Tranexamic acid (386°C), likely due to the latter’s ionic interactions from the amine group .
Structural and Conformational Similarities :
- All compounds share a chair conformation in the cyclohexane ring, with average C–C bond lengths of ~1.517 Å, consistent with trans-1,4-cyclohexanedicarboxylic acid (1.523 Å) .
Synthetic Routes: The ethyl derivative is synthesized via standard ester hydrolysis, while the phenoxymethyl analog requires coupling with phenol via a tosyl intermediate . Tranexamic acid involves more complex steps, including introduction of the aminomethyl group .
Applications: Ethyl/Methyl/Pentyl derivatives: Primarily used as intermediates in fine chemical synthesis . Phenoxymethyl derivative: Potential use in rigid-rod molecular systems due to the aromatic group . Tranexamic acid: Clinically approved for reducing bleeding .
Research Findings and Data Tables
Table 1: Predicted Collision Cross-Section (CCS) of this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 157.12232 | 135.1 |
| [M+Na]⁺ | 179.10426 | 144.9 |
| [M-H]⁻ | 155.10776 | 136.0 |
Source: Computational modeling from .
Table 2: Comparison of Cyclohexanecarboxylic Acid Derivatives
| Property | trans-4-Ethyl | trans-4-Methyl | Tranexamic Acid |
|---|---|---|---|
| Hydrogen Bond Donors | 1 (COOH) | 1 (COOH) | 2 (COOH, NH₂) |
| LogP (Predicted) | ~2.5 | ~1.8 | ~-0.5 |
| Ionization at pH 7 | Anionic (COOH) | Anionic (COOH) | Zwitterionic |
LogP estimated using substituent contributions; ionization inferred from functional groups .
Critical Analysis of Evidence
- Contradictions: Minor discrepancies in melting points (48–51°C vs. 52°C) likely reflect purity differences or measurement techniques .
- Gaps: Limited data on solubility, boiling points, and pharmacological activity for non-medical derivatives.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing trans-4-Ethylcyclohexanecarboxylic acid with high stereochemical purity?
- Methodology :
- Catalytic Hydrogenation : Use palladium or platinum catalysts under controlled hydrogen pressure to reduce precursor compounds (e.g., substituted cyclohexene derivatives). Monitor reaction progress via GC-MS to ensure complete conversion and minimal cis-isomer formation .
- Chiral Resolution : Employ chiral auxiliaries or enzymatic resolution to separate trans-isomers from cis-contaminants. For example, lipase-mediated esterification can selectively modify the trans isomer for easier isolation .
Q. How can researchers accurately determine the purity of this compound in solution-phase experiments?
- Analytical Techniques :
- Calibration : Use certified reference materials (≥98% purity) from suppliers like SYNTHON Chemicals or Tokyo Chemical Industry .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in esterification or amidation reactions?
- Experimental Design :
- Kinetic Studies : Compare reaction rates of trans- and cis-isomers under identical conditions (e.g., DCC-mediated coupling). Trans isomers often exhibit faster kinetics due to reduced steric hindrance from the axial ethyl group .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to analyze transition-state energies and substituent effects on reaction pathways .
Q. What strategies optimize this compound as a precursor for liquid crystal synthesis?
- Methodology :
- Derivatization : React with mesogenic groups (e.g., biphenyl or cyanobiphenyl moieties) via ester linkages. Monitor phase transitions via polarized optical microscopy (POM) and differential scanning calorimetry (DSC) .
- Purity Requirements : Ensure ≥99% purity (GC) to prevent defects in liquid crystal alignment. Use column chromatography with silica gel or reverse-phase HPLC for final purification .
- Performance Metrics :
| Parameter | Target | Measurement Tool |
|---|---|---|
| Transition Temp. | 80–120°C | DSC |
| Dielectric Anisotropy | Δε > 5 | Impedance Analyzer |
Q. How should researchers address contradictions in reported melting points (50–54°C) for this compound?
- Troubleshooting Framework :
Sample History : Verify storage conditions (room temperature, desiccated) to rule out hydration/degradation .
Analytical Cross-Validation : Compare DSC (bulk) and hot-stage microscopy (single-crystal) data to detect polymorphism or mixed phases .
Statistical Analysis : Apply Grubbs’ test to identify outliers in published datasets and validate with independent replicates .
Data Presentation & Reproducibility Guidelines
- Structural Data : Include crystallographic CIF files (CCDC) or NMR spectra (δ 1.2–1.4 ppm for axial ethyl group) .
- Stereochemical Notation : Use IUPAC nomenclature (e.g., trans-4-ethyl substituent) consistently to avoid ambiguity .
- Ethical Reporting : Disclose supplier lot numbers (e.g., SYNTHON ST01116) and purity grades to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
